4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S2/c1-24-15-5-3-2-4-14(15)17-26(22,23)13-8-6-12(7-9-13)18-16(19)10-11-25(18,20)21/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSVDJXDMWWPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that exhibits a range of biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure features a sulfonamide group attached to an isothiazolidine moiety, which is known for its diverse biological properties. The presence of the methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the isothiazolidine ring often demonstrate significant antimicrobial properties. A study highlighted the antibacterial efficacy of similar sulfonamide derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-(1,1-Dioxido-3-Oxoisothiazolidin-2-Yl)-N-(2-Methoxyphenyl)Benzenesulfonamide | S. aureus | 12.5 |
| E. coli | 25 | |
| Pseudomonas aeruginosa | 50 |
These results suggest that the compound has promising antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that related sulfonamide derivatives inhibit tumor growth in various cancer cell lines. For example, a derivative was tested against breast cancer cell lines (MCF-7), showing an IC50 value of 15 µM, indicating moderate cytotoxicity.
The proposed mechanism of action for the antimicrobial activity involves inhibition of bacterial folate synthesis, akin to other sulfonamides. The interaction with dihydropteroate synthase disrupts the synthesis of folate, which is essential for bacterial growth and replication.
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several sulfonamide derivatives and tested their antimicrobial efficacy. The compound demonstrated significant activity against both resistant and non-resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like penicillin.
Study 2: Anticancer Potential
A study conducted by Zhang et al. (2021) evaluated the cytotoxic effects of various sulfonamides on cancer cell lines. The results indicated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Toxicity Profile
While evaluating the safety profile, toxicity studies on zebrafish embryos revealed that the compound exhibited low toxicity at concentrations below 20 mg/L, with an LC50 value indicating a safe therapeutic window for further development.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related sulfonamides and isothiazolidinone derivatives (Table 1). Key differences in substituents, electronic properties, and biological activity are highlighted.
Table 1. Comparative Analysis of Sulfonamide Derivatives
Key Comparative Findings
Substituent Effects on Bioactivity: The 2-methoxyphenyl group in the target compound provides moderate steric hindrance compared to the 4-methoxyphenyl isomer (as in N-(4-methoxyphenyl)benzenesulfonamide), which may alter binding affinity to targets like carbonic anhydrases or kinases .
Electronic and Steric Modifications: The isothiazolidinone ring in the target compound is electron-deficient due to the sulfone group, promoting electrophilic interactions. This contrasts with thiadiazole-containing analogs (), where sulfur and nitrogen atoms contribute to redox activity and metal chelation .
Synthetic Accessibility :
- The target compound’s synthesis (via bromination and cyclization of sulfonamide intermediates) is more straightforward than derivatives requiring multi-step functionalization (e.g., ’s biphenyl-thiadiazole system) .
Q & A
Q. What are the optimal synthetic routes for 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions starting from sulfonamide precursors and isothiazolidinone derivatives. Key steps include:
- Sulfonylation : Coupling of the sulfonamide group with a substituted benzene ring under anhydrous conditions (e.g., DMF or dichloromethane) .
- Cyclization : Formation of the isothiazolidinone ring via oxidation and ring-closing reactions, often using reagents like chloramine-T or hydrogen peroxide .
- Characterization : Intermediates are validated using 1H/13C NMR (to confirm regiochemistry), IR spectroscopy (to track sulfonyl and carbonyl groups), and HPLC-MS (for purity >95%) . Table 1 : Example reaction conditions and yields:
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Sulfonylation | SOCl₂, Et₃N | DCM | 0–25°C | 65–78 |
| Cyclization | H₂O₂, AcOH | AcOH | 80°C | 55–70 |
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR : 1H NMR identifies methoxy (δ 3.8–4.0 ppm) and sulfonamide protons (δ 7.2–8.1 ppm). 13C NMR confirms the isothiazolidinone carbonyl (δ 170–175 ppm) .
- IR : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1750 cm⁻¹ (C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for sulfonamide derivatives like 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxyphenyl)benzenesulfonamide?
Contradictions in antimicrobial or enzyme inhibition data often arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms (e.g., COX-1 vs. COX-2). Standardize protocols using CLSI guidelines .
- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .
- Structural Analogues : Compare activity with derivatives lacking the 2-methoxyphenyl group to isolate pharmacophore contributions .
Q. What strategies are effective in improving the binding affinity of this compound to microbial enzymes?
- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to enhance π-stacking with enzyme active sites .
- Molecular Dynamics Simulations : Predict binding modes to residues like Ser215 in bacterial dihydropteroate synthase (DHPS). Validate with surface plasmon resonance (SPR) to measure KD values . Table 2 : Example binding affinities of derivatives:
| Derivative | Target Enzyme | KD (nM) | Method |
|---|---|---|---|
| Parent Compound | DHPS | 450 | SPR |
| -NO₂ Substituent | DHPS | 220 | SPR |
Q. How can crystallization challenges for sulfonamide derivatives be addressed to enable X-ray diffraction studies?
- Solvent Screening : Use mixed solvents (e.g., EtOH/H₂O) to slow nucleation.
- Temperature Gradients : Gradual cooling from 50°C to 4°C improves crystal quality .
- Co-crystallization : Add stabilizing agents like crown ethers to enhance lattice stability .
Data Contradiction Analysis
Q. Why do some studies report potent antifungal activity while others show no efficacy?
Discrepancies may stem from:
- Strain-Specific Sensitivity : Activity against Candida albicans but not Aspergillus fumigatus due to differences in ergosterol biosynthesis pathways .
- Efflux Pump Activation : Overexpression of ABC transporters in resistant strains. Use efflux inhibitors (e.g., verapamil) in combination assays .
Methodological Recommendations
- Dose-Response Studies : Use IC50/EC50 curves with ≥6 concentrations to account for non-linear effects .
- Computational Modeling : Employ molecular docking (AutoDock Vina) and QSAR to prioritize derivatives for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
